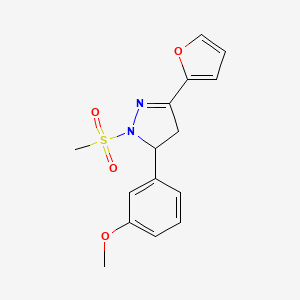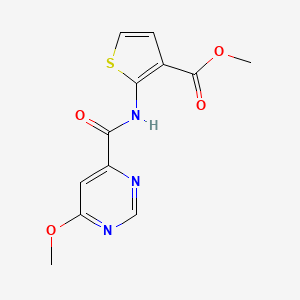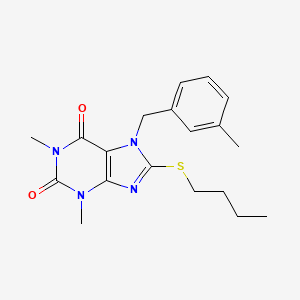
8-(丁硫)-1,3-二甲基-7-(3-甲基苄基)-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(butylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butylthio group, a dimethyl group, and a methylbenzyl group attached to a purine core. The purine core is a heterocyclic aromatic organic compound, which is significant in various biological processes.
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets .
作用机制
Target of Action
The primary target of STK840270 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
STK840270 interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of other proteins that are necessary for cell cycle progression. As a result, the cell cycle is halted, preventing the cell from dividing .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. Primarily, it disrupts the cell cycle, leading to cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .
Result of Action
The result of STK840270’s action is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that STK840270 is effective at inhibiting the growth of these cells at relatively low concentrations .
准备方法
The synthesis of 8-(butylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the butylthio, dimethyl, and methylbenzyl groups. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
8-(butylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
相似化合物的比较
8-(butylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as other purine derivatives. Similar compounds include 1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione and 8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The uniqueness of 8-(butylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
8-butylsulfanyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-5-6-10-26-18-20-16-15(17(24)22(4)19(25)21(16)3)23(18)12-14-9-7-8-13(2)11-14/h7-9,11H,5-6,10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUKDTMEAJFOQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2418994.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2418995.png)
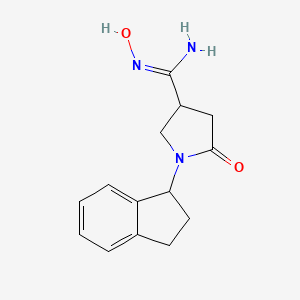
![tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B2418998.png)

![5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419003.png)
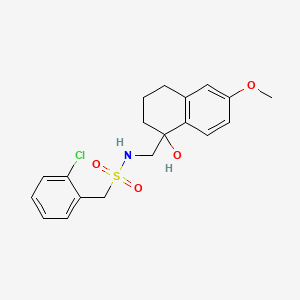
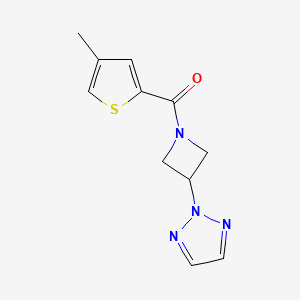
![N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2419008.png)
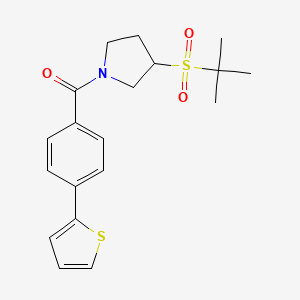
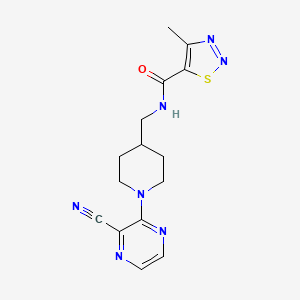
![1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B2419014.png)
